molecular formula C15H20F3N5O2 B5510642 N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B5510642
M. Wt: 359.35 g/mol
InChI Key: MJQGRMDRTCUTCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine involves intricate organic synthesis techniques. While specific details on this compound were not directly available, related research on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination demonstrates the complexity involved in synthesizing such compounds. These processes yield significant insights into the methodologies that could be applied to similar structures, highlighting the importance of precise reactions and conditions for achieving high purity and yield (Bonacorso et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Pyrimidines play crucial roles in the body as they are part of the nucleotides that make up DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has therapeutic potential, it could be studied for use in medicine .

properties

IUPAC Name

morpholin-4-yl-[4-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5O2/c16-15(17,18)12-1-4-19-13(21-12)20-11-2-5-22(6-3-11)14(24)23-7-9-25-10-8-23/h1,4,11H,2-3,5-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQGRMDRTCUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine

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